molecular formula C20H22N2O3S B3704461 5-(2,3-Dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one

5-(2,3-Dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one

Cat. No.: B3704461
M. Wt: 370.5 g/mol
InChI Key: KTTWFIKWGZHIEZ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-ol compounds are a class of heterocyclic compounds that contain a thieno[2,3-d]pyrimidine core with a hydroxyl group at the 4-position . They are part of a larger family of pyrido[2,3-d]pyrimidines, which have shown therapeutic interest and have been approved for use as therapeutics .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ol compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core . This is often accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ol compounds is characterized by a thieno[2,3-d]pyrimidine core with a hydroxyl group at the 4-position . The electronic delocalization in these compounds often stops on N14 and is not conjugated with the phenyl group .


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4-ol compounds are typically monitored using techniques like TLC on Silufol UV-254 plates using acetone–hexane (3:5) as eluent . The spots are visualized by treatment with iodine vapor and under UV light .


Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-ol compounds can be determined using techniques like 1H NMR, 13C NMR, and IR spectroscopy . For example, the IR spectrum often shows peaks corresponding to NH, C=O, and C=N groups .

Mechanism of Action

While the specific mechanism of action for your compound is not available, thieno[2,3-d]pyrimidin-4-amine compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards associated with thieno[2,3-d]pyrimidin-4-ol compounds would depend on their specific structures and biological activities. Some compounds in this class have shown moderate and selective activity against Gram-positive bacteria strains .

Future Directions

Future research in this area could focus on designing new thieno[2,3-d]pyrimidin-4-amine compounds with improved potency and acceptable pharmacokinetics for in vivo evaluation . Additionally, the development of new synthetic protocols to prepare these pyridopyrimidine derivatives could also be a promising direction .

Properties

IUPAC Name

5-(2,3-dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-24-14-10-7-9-13(17(14)25-2)18-21-19(23)16-12-8-5-3-4-6-11-15(12)26-20(16)22-18/h7,9-10H,3-6,8,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTWFIKWGZHIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC3=C(C4=C(S3)CCCCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one
Reactant of Route 2
Reactant of Route 2
5-(2,3-Dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(2,3-Dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one
Reactant of Route 4
5-(2,3-Dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one
Reactant of Route 5
5-(2,3-Dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one
Reactant of Route 6
5-(2,3-Dimethoxyphenyl)-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one

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